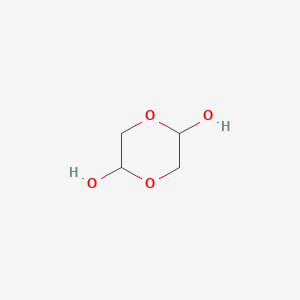

1,4-Dioxane-2,5-diol

描述

乙醇醛二聚体,也称为1,4-二恶烷-2,5-二醇或2,5-二羟基-1,4-二恶烷,是一种结晶化合物,分子式为C4H8O4,分子量为120.10。它是乙醇醛的衍生物,乙醇醛是最简单的糖类相关分子,也是福尔摩斯反应中的关键中间体。 乙醇醛二聚体以立体异构体混合物的形式存在,熔点在80至90 °C之间,具体取决于其立体异构体组成 .

准备方法

合成路线和反应条件: 乙醇醛二聚体可以通过在硫酸亚铁存在下用过氧化氢氧化乙二醇来合成。 该方法涉及乙二醇的受控氧化以生成乙醇醛,然后乙醇醛二聚形成乙醇醛二聚体 .

工业生产方法: 乙醇醛二聚体的工业生产通常涉及相同的氧化过程,但规模更大。反应条件经过优化,以确保产品的产率高且纯度高。 乙醇醛二聚体的结晶形式然后通过重结晶技术分离和纯化 .

化学反应分析

反应类型: 乙醇醛二聚体经历各种化学反应,包括:

氧化: 它可以被氧化成甲酸和其他羧酸。

还原: 它可以被还原成乙二醇。

环加成: 它在手性催化剂的存在下与2,3-二氢呋喃发生环加成反应,形成稠合双环四氢呋喃醇,这是HIV蛋白酶抑制剂的关键部分.

常用试剂和条件:

氧化: 通常使用过氧化氢和硫酸亚铁。

还原: 硼氢化钠或氢化锂铝可用作还原剂。

主要形成的产物:

氧化: 甲酸和其他羧酸。

还原: 乙二醇。

环加成: 稠合双环四氢呋喃醇.

科学研究应用

Chemical Synthesis

1,4-Dioxane-2,5-diol serves as an important building block in organic synthesis. Its hydroxymethyl groups facilitate the formation of more complex molecules through various chemical reactions. The compound is particularly valuable in synthesizing pharmaceuticals and agrochemicals due to its ability to participate in reactions such as oxidation and reduction.

Key Reactions

- Oxidation : Converts this compound into aldehydes or carboxylic acids.

- Reduction : Can yield alcohols from ketones or aldehydes.

Biological Research

In biological contexts, this compound is utilized in studies related to biochemical pathways and enzyme interactions . It has been shown to interact with various molecular targets, influencing cellular processes such as apoptosis and autophagy.

Applications in Research

- Metabolic Studies : Acts as a metabolite in various biochemical pathways.

- Drug Development : Used in the design of antibody-drug conjugates (ADCs) and other therapeutic agents targeting specific diseases.

Industrial Applications

The compound is also employed in several industrial processes:

- Polymer Production : Utilized as a precursor for synthesizing polymers.

- Surface Treatment : Serves as a high-purity agent for metal surface treatments.

- Agricultural Chemicals : Functions as an intermediate in the production of pesticides and herbicides.

Data Table of Applications

| Application Area | Specific Use Cases | Impact/Benefit |

|---|---|---|

| Chemical Synthesis | Building block for pharmaceuticals | Enables complex molecule synthesis |

| Biological Research | Metabolic pathway studies | Insights into cellular processes |

| Industrial Processes | Polymer production | Enhances material properties |

| Surface treatment agents | Improves durability and performance | |

| Agricultural chemicals | Contributes to effective pest control |

Case Study 1: Pharmaceutical Synthesis

A recent study highlighted the use of this compound in synthesizing serine derivatives. The synthetic route was optimized for yield and purity, demonstrating the compound's effectiveness as an intermediate in pharmaceutical production.

Case Study 2: Agricultural Application

Research on the application of this compound in developing new herbicides showed promising results. The compound's ability to enhance the efficacy of active ingredients led to improved crop yields while reducing environmental impact.

作用机制

乙醇醛二聚体的作用机制涉及其进行各种化学反应的能力,例如氧化、还原和环加成。这些反应使其能够形成复杂的有机分子和中间体,这些分子和中间体在生物和化学过程中至关重要。 例如,它与2,3-二氢呋喃的环加成形成了HIV蛋白酶抑制剂的关键部分,它抑制蛋白酶并阻止病毒复制 .

相似化合物的比较

乙醇醛二聚体由于其形成稳定的结晶结构的能力及其作为复杂有机分子合成中的中间体的作用而独一无二。类似的化合物包括:

乙醇醛: 乙醇醛二聚体的单体形式,它是福尔摩斯反应中的关键中间体.

乙二醇: 一种简单的二醇,可以被氧化成乙醇醛.

甲酸: 乙醇醛二聚体氧化的产物.

乙醇醛二聚体因其在各种化学反应中的稳定性和多功能性而脱颖而出,使其成为科学研究和工业应用中的一种宝贵化合物。

生物活性

1,4-Dioxane-2,5-diol, also known as hydroxyacetaldehyde dimer, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that underscore its importance in various fields.

This compound has the molecular formula and is characterized by its dioxane structure which contributes to its solubility and reactivity. The compound exists in two stereoisomeric forms: trans and cis, with the trans form being more commonly studied in biological contexts .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens including bacteria and viruses. It has been shown to inhibit the growth of certain strains of bacteria and fungi .

- Cell Cycle Regulation : The compound influences cell cycle progression and apoptosis. Studies have demonstrated its role in modulating pathways associated with DNA damage response and repair .

- Neuronal Signaling : Evidence suggests that this compound interacts with G-protein coupled receptors (GPCRs), which are pivotal in neuronal signaling pathways. This interaction may have implications for neuroprotective strategies .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the effectiveness of this compound against various viral infections. The findings revealed that the compound has inhibitory effects on several viruses including HIV and influenza. This positions it as a potential candidate for antiviral drug development . -

Toxicological Assessments :

Toxicity studies have been conducted to assess the chronic oral toxicity of this compound. These studies aimed to establish safe exposure levels and identify any potential adverse effects associated with long-term use . -

Environmental Remediation :

A notable case study involved the use of this compound in groundwater remediation efforts. Granular activated carbon (GAC) systems were employed to remove 1,4-dioxane from contaminated water supplies effectively reducing concentrations below detection limits over extended periods .

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Target Organisms/Pathways |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | Bacteria (e.g., E. coli), Viruses (e.g., HIV) |

| Apoptosis | Induction of programmed cell death | Cancer cells |

| Cell Cycle Regulation | Modulation of DNA damage response | Various cell lines |

| Neuronal Signaling | Interaction with GPCRs | Neuronal pathways |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 1,4-Dioxane-2,5-diol critical for experimental design?

- Methodological Answer : Researchers should prioritize the following properties when designing experiments:

Q. What laboratory methods are recommended for synthesizing this compound?

- Methodological Answer : The dimerization of glycolaldehyde under controlled conditions is a primary route:

Procedure :

- Dissolve glycolaldehyde in water or ethanol.

- Acid-catalyzed (e.g., HCl) or thermal dimerization at 50–80°C for 4–6 hours.

- Purify via recrystallization or column chromatography .

Validation :

Confirm product identity using NMR (¹H/¹³C) and mass spectrometry (MS) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR: Peaks at δ 4.2–4.5 ppm (hydroxyl protons) and δ 3.8–4.0 ppm (ether protons) .

- Mass Spectrometry (MS) :

- ESI-MS in negative mode shows [M-H]⁻ ion at m/z 119.08 .

- Infrared Spectroscopy (IR) :

- Strong O-H stretch (~3200 cm⁻¹) and C-O-C stretch (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data in catalytic oxidation studies of this compound be resolved?

- Methodological Answer : Contradictions in oxidation outcomes (e.g., varying quinone yields) may arise from:

- Reagent Selectivity : Compare KMnO₄ (strong oxidant) vs. H₂O₂ (mild) under pH-controlled conditions .

- Side Reactions : Monitor intermediates via HPLC or in situ FTIR to detect competing pathways (e.g., over-oxidation).

- Computational Modeling : Use density functional theory (DFT) to predict reaction energetics and optimize conditions .

Q. What systematic strategies are recommended for literature reviews on environmental fate or toxicity?

Database Selection :

- Peer-reviewed: PubMed, SciFinder, Web of Science.

- Gray literature: EPA reports, regulatory documents.

Search Strings :

- Combine synonyms (e.g., glycolaldehyde dimer, CAS 23147-58-2) and keywords (e.g., “environmental degradation”).

Inclusion Criteria :

Quality Assessment :

Q. How can computational modeling predict the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- In Silico Tools :

- Use software like Schrödinger’s BioLuminate or Gaussian to simulate enzyme interactions (e.g., dehydrogenases).

- Metabolite Identification :

- Pair LC-MS/MS with metabolic databases (e.g., HMDB) to trace hydroxylation or conjugation products .

- Validation :

- Compare predictions with in vitro assays (e.g., hepatic microsomal studies) .

Q. What experimental designs mitigate interference from dimer dissociation in kinetic studies?

- Methodological Answer :

属性

IUPAC Name |

1,4-dioxane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFVTAOSZBVGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945822 | |

| Record name | 1,4-Dioxane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23147-58-2 | |

| Record name | 1,4-Dioxane-2,5-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23147-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycoaldehyde dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023147582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dioxane-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。